molecular formula C15H17FN8 B2655728 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380176-63-4

1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2655728
CAS No.: 2380176-63-4
M. Wt: 328.355
InChI Key: YUTWAEAHYQFXAP-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining fluoropyrimidine, triazolopyridazine, and diazepane moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, starting with the preparation of the individual heterocyclic components. The fluoropyrimidine moiety can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents. The triazolopyridazine component is typically prepared via cyclization reactions of appropriate precursors under acidic or basic conditions. The final step involves the coupling of these heterocyclic units with the diazepane ring, often using palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with molecular targets such as protein kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial infections, and modulation of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane include:

The uniqueness of this compound lies in its combination of fluoropyrimidine, triazolopyridazine, and diazepane moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN8/c1-11-19-20-13-3-4-14(21-24(11)13)22-5-2-6-23(8-7-22)15-12(16)9-17-10-18-15/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTWAEAHYQFXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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